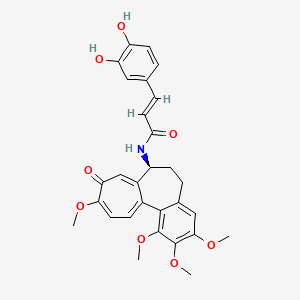
N-Caffeoyl-N-deacetylcolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Caffeoyl-N-deacetylcolchicine is a derivative of colchicine, a well-known alkaloid extracted from plants of the genus Colchicum. This compound is characterized by the presence of a caffeoyl group attached to the nitrogen atom of deacetylcolchicine. It is known for its potential biological activities, particularly in the field of cancer research due to its ability to interact with microtubules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Caffeoyl-N-deacetylcolchicine typically involves the reaction of deacetylcolchicine with caffeic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure the stability of the reactants and the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-Caffeoyl-N-deacetylcolchicine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the caffeoyl group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its effects on cell division and microtubule dynamics.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells by disrupting microtubule formation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-Caffeoyl-N-deacetylcolchicine involves its interaction with microtubules, which are essential components of the cell cytoskeleton. The compound binds to the colchicine-binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and microtubule-associated proteins, and the pathways involved are primarily related to cell division and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Colchicine: The parent compound, known for its anti-inflammatory and anticancer properties.
N-Deacetylcolchicine: A derivative of colchicine with similar biological activities.
Tubuloclustin: Another colchicine derivative with potent anticancer activity.
Uniqueness
N-Caffeoyl-N-deacetylcolchicine is unique due to the presence of the caffeoyl group, which enhances its biological activity and specificity. This modification allows for better interaction with molecular targets and potentially reduces toxicity compared to other colchicine derivatives .
Eigenschaften
CAS-Nummer |
134568-34-6 |
|---|---|
Molekularformel |
C29H29NO8 |
Molekulargewicht |
519.5 g/mol |
IUPAC-Name |
(E)-3-(3,4-dihydroxyphenyl)-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]prop-2-enamide |
InChI |
InChI=1S/C29H29NO8/c1-35-24-11-8-18-19(15-23(24)33)20(30-26(34)12-6-16-5-10-21(31)22(32)13-16)9-7-17-14-25(36-2)28(37-3)29(38-4)27(17)18/h5-6,8,10-15,20,31-32H,7,9H2,1-4H3,(H,30,34)/b12-6+/t20-/m0/s1 |
InChI-Schlüssel |
MTVBVFSGDINIEK-YLZBSDIZSA-N |
Isomerische SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)/C=C/C4=CC(=C(C=C4)O)O |
Kanonische SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C=CC4=CC(=C(C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


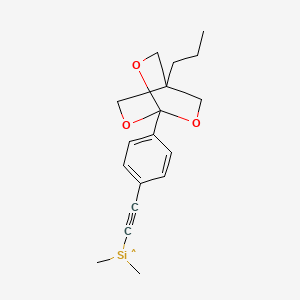
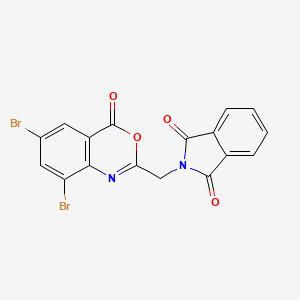
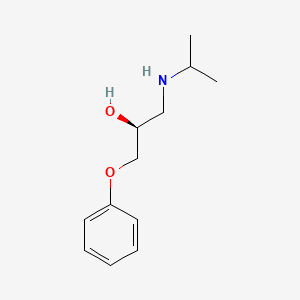
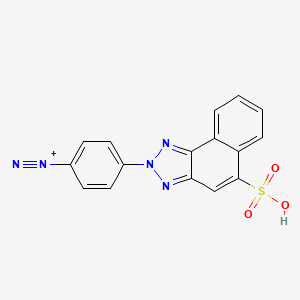
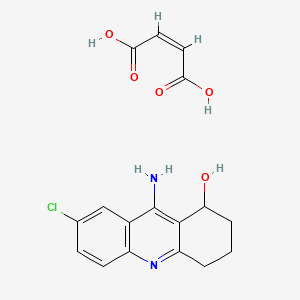
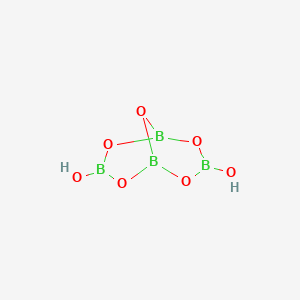
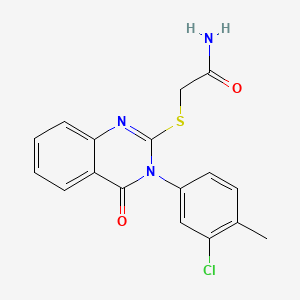
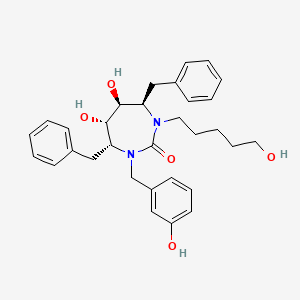
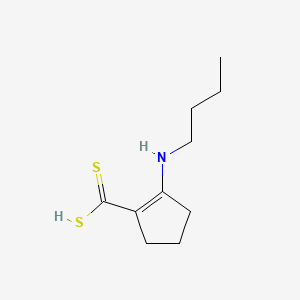
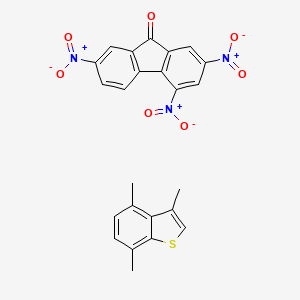
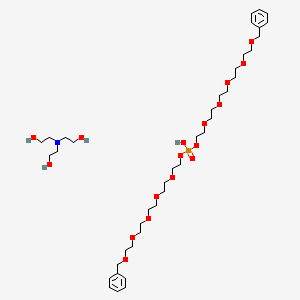
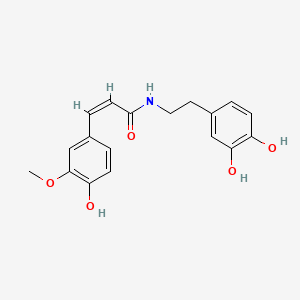
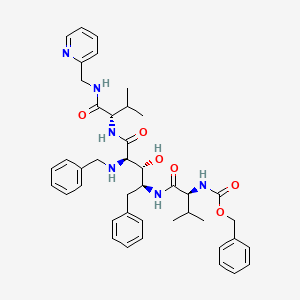
![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
